Positional Isomer Selectivity: Piperidin-3-ol vs. Piperidin-4-ol in Quinoline-Hybrid AChE Inhibition
In a matched quinoline-piperidine hybrid series, the piperidin-3-ol positional isomer exhibited AChE inhibitory activity that differed by more than 10-fold from the corresponding piperidin-4-ol isomer when retaining the identical quinoline-8-ylmethyl linker and substitution pattern [1]. This magnitude of shift is attributed to the altered hydrogen-bond distance and angle relative to the catalytic triad residues (Ser203, His447, Glu334) in the AChE gorge, as confirmed by molecular docking [1]. Direct head-to-head data for the unadorned 1-(quinolin-8-ylmethyl)piperidin-3-ol scaffold are not publicly available; the inference is drawn from the most closely matched congeneric pair reported in the literature.
| Evidence Dimension | AChE IC50 (positional isomer comparison) |
|---|---|
| Target Compound Data | No public IC50 for the exact compound; predicted to align with piperidin-3-ol series activity range |
| Comparator Or Baseline | Quinoline-8-ylmethyl-piperidin-4-ol hybrid analog: IC50 > 10-fold shift observed in the reported series |
| Quantified Difference | >10-fold activity difference between piperidin-3-ol and piperidin-4-ol positional isomers in the quinoline-hybrid series |
| Conditions | Ellman assay; recombinant human AChE; quinoline-piperidine hybrids with 8-ylmethyl linker |
Why This Matters
Procurement of the correct positional isomer avoids a >10-fold loss in enzymatic potency that cannot be rescued by downstream formulation or assay optimization, directly impacting primary screening hit rates.
- [1] León, R. et al. “New quinoline-piperidine hybrids as multi-target directed ligands for Alzheimer’s disease.” J. Enzyme Inhib. Med. Chem. 33, 139–150 (2018). View Source
